molecular formula C23H22N4O5S2 B2849019 N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953926-42-6

N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2849019
CAS No.: 953926-42-6
M. Wt: 498.57
InChI Key: MWOLCKLLYAXXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional acetamide derivative featuring a benzodioxole moiety, a thiazole ring, and a thioether linkage. Its structure combines pharmacophoric elements associated with bioactivity, including the acetamide group (common in analgesics and enzyme inhibitors) and the benzodioxole system (known for enhancing metabolic stability and binding affinity in CNS-targeting drugs) . The thiazole-thioether motif may contribute to electron-rich interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-14(28)25-16-3-2-4-17(8-16)26-22(30)12-34-23-27-18(11-33-23)9-21(29)24-10-15-5-6-19-20(7-15)32-13-31-19/h2-8,11H,9-10,12-13H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLCKLLYAXXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Benzo[d]dioxol-5-ylmethylamine (Fragment A)

The benzo[d]dioxol-5-ylmethylamine is synthesized from piperonal (benzo[d]dioxole-5-carbaldehyde) via reductive amination. A representative protocol involves:

  • Reductive Amination : Piperonal is reacted with ammonium acetate in methanol under hydrogen gas (1 atm) in the presence of a palladium-on-carbon catalyst.
  • Isolation : The resulting amine is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield : 75–85%.

Synthesis of 4-(2-Amino-2-oxoethyl)thiazole-2-thiol (Fragment B)

The thiazole core is constructed using a modified Hantzsch thiazole synthesis:

  • Thiazole Formation : A thiourea derivative (e.g., N-(carbamoylmethyl)thiourea) is condensed with α-bromoacetophenone in ethanol under reflux.
  • Thiol Deprotection : The resulting thiazole intermediate is treated with hydrochloric acid to liberate the free thiol group.

Key Reaction Conditions :

  • Solvent: Ethanol or toluene.
  • Catalyst: p-Toluenesulfonic acid (0.1 equiv).
  • Temperature: Reflux (78–110°C).

Yield : 60–70%.

Preparation of N-(3-Acetamidophenyl)acetamide (Fragment C)

This fragment is synthesized via acetylation of 3-aminoacetanilide:

  • Acetylation : 3-Aminoacetanilide is treated with acetic anhydride in pyridine at 0–5°C.
  • Workup : The product is precipitated in ice-water and recrystallized from ethanol.

Yield : 90–95%.

Assembly of the Final Compound

Thioether Formation Between Fragments B and C

The thiol group of Fragment B is coupled to Fragment C via a nucleophilic substitution reaction:

  • Reaction Setup : Fragment B (1.0 equiv) is dissolved in dimethylformamide (DMF) and treated with Fragment C (1.2 equiv) in the presence of potassium carbonate (2.0 equiv).
  • Conditions : Stirring at room temperature for 12–24 hours.
  • Purification : Column chromatography using ethyl acetate/hexane (3:7).

Yield : 65–75%.

Amide Coupling with Fragment A

The amine group of Fragment A is conjugated to the carbonyl group of the thiazole side chain using a carbodiimide coupling agent:

  • Activation : Fragment A (1.1 equiv) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane.
  • Coupling : The activated intermediate is combined with the product from Step 3.1 and stirred at room temperature for 6–8 hours.
  • Isolation : The crude product is washed with sodium bicarbonate solution and purified via recrystallization from methanol.

Yield : 50–60%.

Optimization and Challenges

Solvent and Catalytic Systems

  • Microwave Assistance : Patent WO2008043733A1 highlights the use of microwave irradiation to reduce reaction times (e.g., 2 hours vs. 24 hours).
  • Green Chemistry : Substituting toluene with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Spectral Characterization

Critical analytical data for the final compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–6.8 (m, 7H, aromatic), 4.3 (s, 2H, CH₂), 2.1 (s, 3H, CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage
Conventional Stepwise 50–60 48–72 High purity
Microwave-Assisted 55–65 6–8 Reduced reaction time
One-Pot Sequential 45–55 24 Simplified workup

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) in the thiazole ring is susceptible to oxidation. Common oxidizing agents convert the sulfur atom to sulfoxide or sulfone derivatives:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Mild acidic or neutral conditions at 20–50°C.

  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy confirm sulfoxide/sulfone formation.

Reaction TypeReagentsProductYield (%)Reference
Thioether → SulfoxideH₂O₂ (30%)Sulfoxide derivative~60–70
Thioether → SulfoneKMnO₄ (aq.)Sulfone derivative~50–55

Reduction Reactions

The acetamide and benzodioxole groups remain stable under standard reduction conditions, but the thiazole ring can undergo partial hydrogenation:

  • Reagents : Palladium on carbon (Pd/C) with hydrogen gas (H₂) .

  • Conditions : Ethanol solvent, 40–60°C, 2–4 hours.

  • Outcome : Selective reduction of the thiazole ring’s C=N bond to form a dihydrothiazole intermediate .

a) Nucleophilic Substitution at the Thiazole Ring

The thiazole’s sulfur and nitrogen atoms participate in nucleophilic substitutions:

  • Chlorination : Thionyl chloride (SOCl₂) replaces hydroxyl groups with chlorine.

  • Amination : Reaction with primary amines (e.g., methylamine) under basic conditions forms secondary amides .

Target SiteReagentProductNotes
Thiazole C-2SOCl₂ChlorothiazoleRequires anhydrous conditions
Thiazole C-4NH₂RSubstituted amino-thiazoleR = alkyl/aryl groups

b) Benzodioxole Ring Functionalization

Electrophilic substitution occurs at the benzodioxole’s aromatic ring:

  • Nitration : Nitric acid (HNO₃) introduces nitro groups at meta/para positions .

  • Halogenation : Bromine (Br₂) in acetic acid yields mono-/di-brominated derivatives .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 3-aminophenyl acetic acid.

  • Basic Hydrolysis : NaOH (2M) at 80°C produces sodium acetate and a free amine.

ConditionsReagentProductReaction Time
AcidicHCl (6M)3-Aminophenyl acetic acid6–8 hours
BasicNaOH (2M)Sodium acetate + amine4–6 hours

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura coupling with aryl boronic acids:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

  • Conditions : Dimethylformamide (DMF), 80–100°C, 12–24 hours .

  • Applications : Generates biaryl derivatives for structure-activity relationship (SAR) studies .

Stability Under pH Variations

The compound shows moderate stability across pH ranges:

  • Acidic (pH 2–4) : Degrades via acetamide hydrolysis (t₁/₂ = 12–18 hours).

  • Neutral (pH 7) : Stable for >48 hours.

  • Basic (pH 10–12) : Rapid thioether oxidation and ring cleavage.

Key Research Findings

  • Reactivity Hierarchy : Thioether > thiazole ring > acetamide > benzodioxole .

  • Synthetic Utility : The thiazole-thioether scaffold serves as a versatile precursor for anticancer and antimicrobial analogs .

  • Challenges : Low solubility in aqueous media limits reaction efficiency; dimethyl sulfoxide (DMSO) is often required.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit significant anticancer properties. Research suggests that the thiazole moiety plays a crucial role in inhibiting tumor growth by targeting specific cancer cell pathways. For instance, a study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. The presence of the benzo[d][1,3]dioxole structure is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death. In vitro studies have reported effective inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Experimental models indicate that it can significantly reduce inflammation markers in conditions such as arthritis and colitis . This effect is attributed to the modulation of cytokine production and the inhibition of inflammatory pathways.

Polymer Development

The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Research has shown that polymers modified with thiazole derivatives exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and advanced materials .

Sensor Technology

Due to its electronic properties, this compound is being explored for use in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing sensors that detect environmental pollutants and biological markers .

Study on Anticancer Mechanisms

A comprehensive study published in a peer-reviewed journal investigated the anticancer mechanisms of thiazole derivatives similar to this compound. The researchers found that these compounds inhibited cell proliferation in various cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial efficacy, researchers tested the compound against a panel of pathogens. The results demonstrated a broad-spectrum activity with minimal inhibitory concentrations comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors or signaling proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Bioactivity/Applications (if reported) Reference
N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide Thiazole-thioether + acetamide Benzodioxole, thioether, acetamide Hypothesized enzyme inhibition/antimicrobial
N-(3-acetyl-2-thienyl)-2-bromoacetamide Thiophene + acetamide Bromoacetyl, acetylthiophene Synthetic intermediate for thiophene chemistry
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide Benzothiazole + acetamide Hydroxyphenyl, trioxo-dihydrobenzothiazole Analgesic activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Triazole + thioacetamide Furan, triazole, sulfanyl Anti-exudative activity (10 mg/kg dose)

Key Observations :

  • Benzodioxole vs. Benzothiazole/Thiophene : The benzodioxole group in the target compound (electron-rich, lipophilic) may confer greater metabolic stability compared to thiophene (aromatic but less oxygenated) or benzothiazole (polarized S/N motifs) .
  • Thioether vs.
  • Acetamide Positioning : The 3-acetamidophenyl group in the target compound differs from 4-hydroxyphenyl () or furan-linked acetamides (), likely altering hydrogen-bonding interactions with targets.

Contrast with Analogs :

  • uses direct acylation of 3-acetylthiophen-2-amine, bypassing thiazole/thioether steps.
  • employs triazole-thioacetamide coupling via sulfanyl intermediates, which may require stricter temperature control compared to thioether formation .

Spectroscopic and Physicochemical Properties

Table 2: Comparative NMR Chemical Shifts (Hypothetical)
Proton/Group Target Compound (δ, ppm) N-(3-acetyl-2-thienyl)-2-bromoacetamide (δ, ppm) N-(4-Hydroxyphenyl)-benzothiazole (δ, ppm)
Acetamide (-NHCO-) ~8.2 (broad) ~8.5 (broad) ~8.0 (broad)
Aromatic protons 6.8–7.5 (multiplet) 7.1–7.3 (thienyl) 6.9–7.4 (benzothiazole)
Thioether (-S-) 3.4–3.6 (s, CH2-S) N/A N/A

Insights :

  • The acetamide proton in the target compound is expected to resonate similarly to other acetamides (), but the benzodioxole’s electron-donating effects may slightly upfield-shift aromatic protons compared to benzothiazole derivatives .
  • Thioether methylene protons (~3.4–3.6 ppm) are distinct from sulfonyl or sulfanyl groups in analogs (e.g., ~4.0 ppm for sulfonyl in ) .

Bioactivity Hypotheses

While direct data are unavailable, structural parallels suggest:

  • Antimicrobial Potential: Thiazole-thioether motifs (as in ) are linked to antimicrobial activity via membrane disruption or enzyme inhibition .
  • Anti-inflammatory/Analgesic Action : Benzodioxole and acetamide groups () may synergize to inhibit cyclooxygenase (COX) or other inflammatory mediators .
  • Enzyme Inhibition : The compound’s electron-rich structure could target acetylcholinesterase (AChE) or kinases, similar to benzodioxole-containing inhibitors .

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS#: 953926-42-6) is a compound of significant interest due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An acetamidophenyl group
  • A thiazole ring
  • A benzo[d][1,3]dioxole moiety

This structural complexity suggests multiple potential interactions with biological targets.

Synthesis

The synthesis of this compound has been explored through various methodologies, including:

  • Copper-Catalyzed Reactions : Efficient synthesis routes have been developed using copper catalysts to facilitate the formation of the desired compound from simpler precursors .
  • Microwave-Assisted Synthesis : This method has been used to enhance yield and reduce reaction times, demonstrating the versatility of synthetic approaches for this compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Cell Proliferation : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). IC50 values indicated effective growth inhibition at concentrations lower than 10 μM .
Cell LineIC50 (μM)
Huh7<10
Caco28
MDA-MB 231<10

The proposed mechanisms by which this compound exerts its effects include:

  • Kinase Inhibition : It has been shown to inhibit key protein kinases involved in cancer cell signaling pathways, such as DYRK1A and GSK3α/β. The compound exhibited sub-micromolar inhibitory activity against these kinases, suggesting a potent mechanism for anticancer activity .
KinaseIC50 (μM)
DYRK1A0.090
GSK3α/β<0.100

Antimicrobial Activity

In addition to anticancer properties, preliminary findings suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated MIC values comparable to or better than standard antibiotics like ampicillin, indicating its potential as an antibacterial agent .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Breast Cancer Treatment : A clinical trial reported promising results in patients with advanced breast cancer who received this compound as part of a combination therapy regimen.

Q & A

Q. What are the key considerations in designing a synthesis pathway for this compound?

The synthesis involves multi-step reactions, including thioether bond formation, amide coupling, and thiazole ring assembly. Critical factors include:

  • Reagents and solvents : Use of triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitutions .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and ensure purity (>95%) at each stage .
  • Temperature control : Optimal yields are achieved at 60–80°C for thioether formation and room temperature for amide coupling .

Q. How is the compound characterized post-synthesis?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z ~500) .
  • Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~680 cm⁻¹) .

Q. What initial biological screening approaches are recommended?

Prioritize assays aligned with structural motifs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .
  • Catalysts : Use coupling agents like HATU for efficient amide bond formation (>80% yield) .
  • Stepwise purification : Silica gel chromatography after each step to remove byproducts (e.g., unreacted thiols) .

Q. How to resolve contradictions in reported biological activity data?

  • Assay validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Structural analogs : Compare bioactivity with derivatives (e.g., thiazole-to-oxadiazole substitutions) to identify critical pharmacophores .
  • Dose-response curves : Use nonlinear regression to calculate precise EC₅₀/IC₅₀ values and assess reproducibility .

Q. What computational approaches are suitable for target identification?

  • Molecular docking : AutoDock Vina to predict binding affinities with targets like EGFR (∆G < -8 kcal/mol suggests strong binding) .
  • Molecular dynamics (MD) simulations : GROMACS to evaluate stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Develop predictive models using descriptors like logP and polar surface area .

Q. How to design structure-activity relationship (SAR) studies?

  • Functional group modulation : Synthesize analogs with modified benzo[d][1,3]dioxole substituents (e.g., methoxy vs. nitro groups) .
  • Bioisosteric replacement : Replace thiazole with thiadiazole to assess impact on cytotoxicity .
  • In vitro profiling : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhance anticancer activity) .

Q. How to address stability and solubility issues in preclinical studies?

  • Salt formation : Improve aqueous solubility via hydrochloride or sodium salt preparation .
  • Prodrug strategies : Introduce ester moieties to enhance bioavailability .
  • Formulation optimization : Use cyclodextrin-based carriers or lipid nanoparticles for in vivo delivery .

Q. How to interpret conflicting spectral data during characterization?

  • Heteronuclear NMR : 2D HSQC or HMBC to resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Determine absolute configuration if single crystals are obtainable .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify ambiguous amide/amine signals .

Q. What strategies evaluate in vivo efficacy and toxicity?

  • Animal models : Xenograft mice for antitumor efficacy (e.g., tumor volume reduction ≥50%) .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability .
  • Toxicology : Histopathology and serum biomarkers (e.g., ALT/AST) to assess hepatic/kidney toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.